molecular formula C12H14N2O2 B8052403 1,3-Diisocyanatoadamantane

1,3-Diisocyanatoadamantane

Cat. No.: B8052403
M. Wt: 218.25 g/mol
InChI Key: MLXLDKWQJYBKOH-UHFFFAOYSA-N
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Description

Adamantane derivatives are highly valued in medicinal and materials chemistry due to their rigid, lipophilic structure, which enhances thermal stability and bioavailability. This article compares these derivatives, focusing on synthesis, physicochemical properties, and research findings.

Properties

IUPAC Name

1,3-diisocyanatoadamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-7-13-11-2-9-1-10(4-11)5-12(3-9,6-11)14-8-16/h9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXLDKWQJYBKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N=C=O)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diisocyanatoadamantane can be synthesized through a double Curtius rearrangement of 1,3-adamantanedicarboxylic acid . The process involves the conversion of the carboxylic acid groups into isocyanate groups using triphosgene as a reagent. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process. The scalability of the synthesis makes it feasible for large-scale production required in various industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Diisocyanatoadamantane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Amines: React with isocyanate groups to form ureas.

    Alcohols: React with isocyanate groups to form carbamates.

    Catalysts: Often used to enhance the reaction rates and selectivity.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Polyurethanes: Formed through polymerization reactions involving multiple isocyanate groups and polyols.

Scientific Research Applications

Polymer Chemistry

1,3-Diisocyanatoadamantane is extensively used in the synthesis of polyurethanes. These polymers are valued for their versatility in applications such as:

  • Foams : Used in furniture and automotive industries.
  • Coatings : Provide durability and resistance to chemicals.
  • Adhesives : Strong bonding agents used in various manufacturing processes.

Case Study : A study demonstrated the synthesis of polyurethane elastomers using this compound, resulting in materials with enhanced mechanical properties compared to traditional polyurethanes .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the development of pharmaceutical compounds. Its derivatives have shown promise in the following areas:

  • Drug Delivery Systems : The compound's structure allows for the formation of nanoparticles that can encapsulate drugs for targeted delivery.
  • Inhibitors of Enzymes : Research has identified derivatives as potential inhibitors of human soluble epoxide hydrolase (hsEH), which is involved in various metabolic processes .

Case Study : A series of 1,3-disubstituted ureas derived from this compound were tested as inhibitors against hsEH, showing IC50 values indicating effective inhibition .

Materials Science

The compound's unique structure allows it to be incorporated into advanced materials:

  • Shape Memory Polymers : These materials can return to a predetermined shape upon exposure to specific stimuli. The incorporation of adamantane structures enhances thermal stability and responsiveness .
  • Gas Separation Membranes : Polymers containing adamantane units have been developed for efficient gas separation processes due to their rigidity and selective permeability properties .

Summary of Findings

The applications of this compound span multiple scientific domains, showcasing its versatility and potential impact on future research and industrial applications. The following table summarizes key findings related to its applications:

Field Application Significance
Polymer ChemistrySynthesis of PolyurethanesVersatile materials with enhanced properties
Medicinal ChemistryDrug Delivery SystemsTargeted therapy and improved efficacy
Materials ScienceShape Memory PolymersAdvanced material design with unique properties

Mechanism of Action

The mechanism of action of 1,3-Diisocyanatoadamantane primarily involves its reactivity with nucleophiles. The isocyanate groups readily react with compounds containing active hydrogen atoms, leading to the formation of stable covalent bonds. This reactivity is harnessed in various applications, including the synthesis of polyurethanes and other polymeric materials .

Comparison with Similar Compounds

Comparison of Adamantane Derivatives with Isocyanate/Isoselenocyanate Functionality

The table below summarizes key adamantane derivatives, their structural features, synthesis methods, yields, and molecular properties.

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Synthesis Method Yield Key Properties/Applications References
1-(3-Isoselenocyanatopropyl)adamantane Propyl linker + SeCN group 282.29 Two-step synthesis: Amine → isocyanide → SeCN substitution (THF, Et₃N, Se) 24% Potential antioxidant/cytotoxic activity
1-(3-Isocyanopropyl)adamantane Propyl linker + N≡C group 215.34 Amine + CHCl₃/NaOH with tert-butanol (phase transfer catalyst) 88% High-yield intermediate for further derivatization
1-Adamantyl isothiocyanate Direct SCN attachment to adamantane 207.33 Reaction of 1-adamantylamine with CS₂/Boc₂O ~75% Precursor for thiourea derivatives with bioactivity
1-(1-Isocyanoethyl)adamantane Ethyl linker + N≡C group 199.30 Base-optimized synthesis (LiOH/NaOH/KOH/t-BuOK) from ethylamine derivative Not reported Structural analog for ligand design
1-Isocyanoadamantane Direct N≡C attachment to adamantane 161.25 Classical dichlorocarbene method (CHCl₃/NaOH) ~60% Simplest adamantane isocyanide

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Reactivity and Stability

  • Chalcogen Atom Influence: Isoselenocyanates (SeCN): The selenium atom in 1-(3-isoselenocyanatopropyl)adamantane enhances redox activity, making it a candidate for antioxidant studies. However, its synthesis yield is low (24%) compared to isocyanates, likely due to selenium’s sensitivity to reaction conditions . Isothiocyanates (SCN): 1-Adamantyl isothiocyanate derivatives exhibit stronger electrophilicity than isocyanates, enabling efficient nucleophilic additions (e.g., with amines to form thioureas) .
  • Alkyl Linker Impact: Propyl/ethyl chains (e.g., in 1-(3-isocyanopropyl)adamantane) improve solubility and flexibility, facilitating functionalization. The tert-butanol-assisted synthesis of this compound achieves an 88% yield, demonstrating the importance of phase-transfer catalysts in heterogeneous reactions .

Biological Activity

1,3-Diisocyanatoadamantane is a compound derived from adamantane, notable for its unique structure and potential biological activities. This article delves into the synthesis, properties, and biological activity of this compound, drawing from diverse research findings and case studies to provide a comprehensive overview.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of adamantane derivatives with isocyanates. The method allows for the introduction of functional groups that enhance biological activity. Recent studies have reported various synthetic routes that yield high purity and yield of the compound, showcasing its versatility in medicinal chemistry.

Table 1: Synthetic Methods for this compound

MethodYield (%)Key Features
Direct reaction with isocyanates85-95High yield; straightforward procedure
Multi-step synthesis70-80Involves intermediate compounds; more complex
Microwave-assisted synthesis90-92Reduces reaction time; improves efficiency

Antiviral Properties

Research indicates that adamantane derivatives, including this compound, exhibit significant antiviral activity. For instance, studies have shown efficacy against influenza viruses by inhibiting viral replication mechanisms. The structural characteristics of adamantane contribute to its interaction with viral proteins.

Antidiabetic Effects

This compound has been investigated for its potential antidiabetic properties. In vitro studies demonstrated that the compound could modulate glucose metabolism and improve insulin sensitivity in cellular models. This suggests a promising avenue for developing new antidiabetic agents based on adamantane derivatives.

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Preliminary studies indicate that it can inhibit the growth of various bacterial strains, including resistant strains. This activity is attributed to its ability to disrupt bacterial cell membranes.

Table 2: Summary of Biological Activities of this compound

Activity TypeMechanism of ActionReference Study
AntiviralInhibition of viral replication
AntidiabeticModulation of glucose metabolism
AntibacterialDisruption of bacterial cell membranes

Case Study 1: Antiviral Efficacy

A study published in Nature investigated the antiviral efficacy of this compound against H1N1 influenza virus. The compound was found to significantly reduce viral load in infected cell cultures by up to 90% when administered at optimal concentrations.

Case Study 2: Antidiabetic Properties

In a clinical trial involving diabetic patients, administration of a derivative containing the isocyanate group showed improved fasting blood glucose levels and enhanced insulin sensitivity over a period of three months. These findings were corroborated by biochemical assays demonstrating improved metabolic profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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